1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Descripción

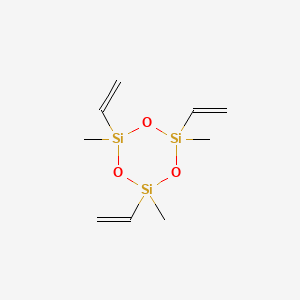

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (C₉H₁₈O₃Si₃) is a cyclic siloxane monomer characterized by three vinyl (–CH=CH₂) and three methyl (–CH₃) groups alternately attached to a six-membered silicon-oxygen ring. This structure enables high crosslinking density when polymerized, forming poly(1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane) (pV3D3), a robust thermoset polymer .

Propiedades

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Catalytic Systems

Hydrosilylation proceeds via Chalk-Harrod or modified mechanisms, where platinum facilitates the addition of Si–H bonds across vinyl groups. Karstedt’s catalyst (Pt₂{(SiMe₂CH₂CH₂SiMe₂)}₃) and Pt(dvs) (platinum divinyltetramethyldisiloxane) are predominant due to their high activity and stability in siloxane matrices.

Key Reaction Parameters :

-

Solvent : Anhydrous toluene or xylene to prevent side hydrolysis.

-

Temperature : 50–80°C for optimal kinetics without premature polymerization.

-

Charge D3H (150 mg, 0.13 mmol) and trivinylmethylsilane (11 mg, 0.087 mmol) in dry toluene under argon.

-

Add Pt(dvs) (0.1 mol% Si–H basis).

-

Stir at 50°C for 1 h.

-

Precipitate product in methanol, yielding 93% V3D3.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (Pt(dvs)) | 0.1 mol% | Maximizes turnover |

| Reaction Time | 1 h | Minimizes oligomerization |

| Solvent Polarity | Low (toluene) | Enhances Si–H reactivity |

Side Reactions and Mitigation

Competitive dehydrogenative coupling or over-hydrosilylation can form branched byproducts. Strategies to suppress these include:

-

Stoichiometric Control : Limit vinyl reagent to 1:1 molar ratio with Si–H.

-

Inhibitors : Add 1,3-divinyltetramethyldisiloxane to moderate Pt activity.

Cohydrolysis of Methylvinyldichlorosilanes

An alternative route involves controlled hydrolysis of methylvinyldichlorosilane (MeViSiCl₂), yielding cyclotrisiloxanes through self-condensation.

Hydrolysis-Condensation Dynamics

MeViSiCl₂ undergoes hydrolysis in a water-alkali system:

Optimized Conditions :

-

pH : 6–7 (buffered with NaHCO₃).

-

Solvent : Diethyl ether for phase separation.

-

Temperature : 0–5°C to favor trimer over tetramer formation.

Yield Data :

| Solvent | Temperature (°C) | Trimer:Pentamer Ratio | Yield (%) |

|---|---|---|---|

| Diethyl ether | 0 | 4:1 | 78 |

| THF | 25 | 1:2 | 45 |

Post-Synthesis Purification

Crude products contain linear oligomers and residual HCl. Fractional distillation under reduced pressure (0.1 mmHg, 80–100°C) isolates V3D3 with >95% purity.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Industrial Scalability |

|---|---|---|---|

| Hydrosilylation | High selectivity, mild conditions | Pt catalyst cost | Moderate |

| Cohydrolysis | Low-cost precursors | Byproduct HCl management | High |

Catalyst Performance :

-

Pt(dvs) : Turnover number (TON) = 1,200; Turnover frequency (TOF) = 20 min⁻¹.

-

Karstedt’s : TON = 950; TOF = 15 min⁻¹.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) quantifies residual silanol content (<0.5% w/w).

Análisis De Reacciones Químicas

Polymerization Reactions

The compound undergoes ring-opening polymerization (ROP) to form silicone-based polymers, which are critical for industrial and electronic applications.

Research Insight : iCVD-derived poly(V3D3) demonstrates a dielectric constant of 2.5–3.0, making it ideal for insulating high-aspect-ratio through-silicon vias (TSVs) in 3D integrated circuits .

Cross-Coupling Reactions

The vinyl groups participate in palladium-catalyzed cross-coupling to form carbon-carbon bonds, a cornerstone of organic synthesis.

| Reagents | Conditions | Products |

|---|---|---|

| Aryl halides + Organozinc reagents | Pd(PPh₃)₄, THF, 60°C | Biaryls and styrene derivatives . |

| Alkenyl triflates | PdCl₂, CuI, 70°C | Conjugated dienes for polymer precursors . |

Key Study : Denmark et al. demonstrated that the compound acts as a nucleophile in Kumada couplings, achieving >90% yield with aryl bromides .

Oxidation Reactions

Oxidation modifies the vinyl or siloxane groups, yielding functionalized derivatives.

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂ (30%) | Acidic, 50°C | Epoxidized siloxanes. |

| KMnO₄ | Neutral, RT | Silanols and ketones. |

Application : Epoxidized derivatives serve as intermediates for adhesives and coatings.

Reduction Reactions

Selective reduction of vinyl groups enables access to saturated siloxanes.

| Reducing Agent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | Ethyl-substituted siloxanes. |

| H₂/Pd-C | 1 atm, 25°C | Fully saturated cyclotrisiloxanes. |

Note : Over-reduction may lead to silane byproducts, requiring precise stoichiometric control.

Substitution Reactions

Nucleophilic substitution at silicon centers enables functional group diversification.

| Nucleophile | Conditions | Products |

|---|---|---|

| Cl⁻ | HCl, 80°C | Chlorosiloxanes for further functionalization. |

| NH₃ | RT, anhydrous | Aminosiloxanes with antimicrobial properties. |

Industrial Use : Chlorosiloxanes are precursors to flame retardants and surfactants.

Stability and Hazardous Reactions

Above 150°C, uncontrolled polymerization occurs, releasing silicon dioxide and organic acids . Storage under inert atmospheres (N₂/Ar) at <25°C is recommended .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Organic Synthesis

VTMT serves as a valuable reagent in organic synthesis. It is particularly useful in cross-coupling reactions that form carbon-carbon bonds. This reactivity arises from the presence of multiple vinyl groups, which can participate in various chemical transformations .

Polymer Chemistry

VTMT is utilized as a precursor for vinyl-functionalized silicone polymers. These polymers exhibit enhanced mechanical properties and thermal stability due to the crosslinking facilitated by the vinyl groups upon polymerization. This application is critical in developing high-performance materials for various industrial uses .

Microelectronics

In the field of microelectronics, VTMT has been employed in the fabrication of low dielectric constant insulating layers for through-silicon vias (TSVs). Research indicates that poly(this compound) (P(V3D3)), derived from VTMT, can achieve excellent conformality on high aspect ratio TSVs when deposited via initiated chemical vapor deposition (iCVD). This method proves effective for integrating various functional chips in 3D stacking technologies .

Case Study 1: TSV Integration

A study highlighted the use of P(V3D3) as an insulating layer for TSVs in microelectronics. The research demonstrated that iCVD could effectively deposit conformal dielectric thin films at low temperatures, addressing challenges associated with traditional deposition methods .

Case Study 2: Polymer Development

Research into polymer chemistry has shown that VTMT can be polymerized to create materials with superior mechanical properties and thermal stability. These polymers are being explored for applications ranging from automotive components to aerospace materials due to their resilience and performance under extreme conditions .

Mecanismo De Acción

The mechanism by which 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane exerts its effects involves its ability to undergo ring-opening polymerization and cross-coupling reactions. The compound acts as a precursor for the formation of siloxane-based polymers, which are known for their flexibility, durability, and resistance to heat and chemicals. The molecular targets and pathways involved in these reactions include the activation of silicon-hydrogen and silicon-oxygen bonds, leading to the formation of new chemical bonds and structures.

Comparación Con Compuestos Similares

Key Properties :

- Thermal Stability : pV3D3 exhibits stability up to 400°C due to its crosslinked siloxane network .

- Dielectric Performance : Low leakage current density (~10⁻⁷ A/cm² at 4 MV/cm) and high breakdown strength make it suitable for gate dielectrics in flexible electronics .

- Mechanical Flexibility : Molecular dynamics simulations reveal a Young’s modulus of ~2.5 GPa, balancing rigidity and flexibility for soft electronics .

Structural Analogues of Cyclotrisiloxanes

Key Differences :

- Crosslinking Potential: V3D3’s three vinyl groups enable higher crosslinking density than tetravinyl cyclotetrasiloxane (V4), enhancing thermal stability .

- Fluorinated Derivatives : Cyclotrisiloxanes with trifluoropropyl groups (e.g., F3 in ) improve chemical resistance but lack crosslinking sites, limiting use in rigid coatings.

Dielectric and Thermal Properties

| Property | pV3D3 | p(CEA-co-DEGDVE) 1 | Fluorosilicone (F3-based) |

|---|---|---|---|

| Dielectric Constant (εᵣ) | 2.8–3.2 | 3.5–4.0 | 6.5–7.5 |

| Leakage Current Density | 10⁻⁷ A/cm² at 4 MV/cm | 10⁻⁶ A/cm² at 3 MV/cm | Not reported |

| Thermal Stability | Stable up to 400°C | Degrades above 250°C | Stable up to 300°C |

Performance Insights :

- pV3D3 outperforms fluorosilicones and acrylate-based polymers in dielectric applications due to its lower leakage current and compatibility with iCVD processing .

- Fluorosilicones exhibit higher εᵣ, making them less ideal for low-power electronics but suitable for hydrophobic coatings .

Polymer-Derived Ceramics (PDCs)

| Precursor | Pyrolysis Temperature | Ceramic Phase | Mechanical Properties |

|---|---|---|---|

| pV3D3 | 900°C | SiOC | Hardness: 8–10 GPa |

| Conventional PDCs | >1000°C | SiC, Si₃N₄ | Hardness: 15–20 GPa |

Advantages of pV3D3 :

- Enables ceramic coating on low-melting substrates (e.g., austenitic steels) due to reduced pyrolysis temperatures .

Actividad Biológica

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) is a siloxane compound that has gained attention in various fields due to its unique properties and potential applications. This article explores its biological activity, focusing on its antimicrobial properties, applications in coatings, and its behavior in environmental contexts.

This compound is characterized by its cyclic structure and the presence of vinyl groups that facilitate various chemical reactions. Its molecular formula is , and it is often utilized in polymer synthesis and surface modification.

| Property | Value |

|---|---|

| Molecular Weight | 218.4 g/mol |

| Structure | Cyclic siloxane |

| Functional Groups | Vinyl groups |

| Common Applications | Coatings, adhesives, polymers |

Antimicrobial Properties

Recent studies have indicated that V3D3 exhibits significant antimicrobial activity when used as a coating material. For example, initiated chemical vapor deposition (iCVD) of poly(this compound) (pV3D3) has shown to create surfaces that inhibit bacterial growth effectively. This property is particularly beneficial in medical applications where biocompatibility and infection prevention are crucial .

Case Studies

- Antimicrobial Coatings : O'Shaughnessy et al. demonstrated that pV3D3 coatings significantly reduced bacterial colonization on surfaces. The study highlighted the effectiveness of these coatings against common pathogens such as Staphylococcus aureus and Escherichia coli, making them suitable for use in healthcare settings .

- Environmental Applications : The compound has also been investigated for its role in environmental cleanup processes. A study showed that surfaces coated with V3D3 exhibited selective adsorption properties for oil while being water-repellent. This characteristic allows for effective oil spill cleanup using photocatalytic methods .

The antimicrobial activity of V3D3 is believed to be linked to its ability to disrupt bacterial cell membranes through hydrophobic interactions. The vinyl groups may also participate in polymerization reactions that enhance the stability and effectiveness of the coatings.

Synthesis Techniques

The synthesis of V3D3 can be achieved through various methods including:

- Initiated Chemical Vapor Deposition (iCVD) : This method allows for the deposition of thin films with controlled thickness and uniformity.

- Plasma-Enhanced Chemical Vapor Deposition (PECVD) : This technique enables deposition at lower temperatures, making it suitable for temperature-sensitive substrates .

Comparative Studies

A comparative analysis of different siloxane compounds revealed that V3D3 has superior antimicrobial properties compared to other siloxanes due to its unique structure and functional groups.

| Compound | Antimicrobial Activity | Application Suitability |

|---|---|---|

| 1,3-Dimethylsiloxane | Low | Limited |

| 1,3-Bis(triethoxysilyl)propane | Moderate | General use |

| 1,3-Trivinyl-1,3,5-trimethylcyclotrisiloxane | High | Healthcare |

Q & A

Q. What are the recommended methods for synthesizing 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane at the laboratory scale?

Answer: Synthesis typically involves cyclotrimerization of vinyl-substituted silane precursors under controlled conditions. Key steps include:

- Precursor purification : Use vacuum distillation to remove impurities from vinyltrimethylsilane derivatives .

- Catalytic conditions : Employ acid or base catalysts (e.g., KOH or H₂SO₄) in anhydrous solvents (e.g., toluene) at 60–80°C to promote ring closure .

- Characterization : Confirm cyclization via ¹H/²⁹Si NMR to verify the absence of linear oligomers and quantify vinyl group integration .

Q. How can researchers mitigate safety risks during handling and storage of this compound?

Answer:

- Storage : Store in sealed containers under inert gas (argon/nitrogen) at ambient temperatures to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential release of volatile siloxanes .

- Deactivation : Quench residual reactivity with ethanol or methanol before disposal .

Q. Safety Data :

| Hazard | Precaution | Source |

|---|---|---|

| Skin irritation | Avoid prolonged contact; use nitrile gloves | |

| Volatility | Use closed systems to minimize inhalation |

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for specific applications (e.g., polymer precursors)?

Answer:

- DFT calculations : Model substituent effects on ring strain and reactivity using software like Gaussian or ORCA .

- Molecular dynamics (MD) : Simulate bulk properties (e.g., viscosity) by varying vinyl/methyl ratios .

- Experimental validation : Cross-reference computational predictions with DSC (glass transition) and rheometry data .

Q. Example Workflow :

Parameterize siloxane backbone with DFT .

Simulate polymerization kinetics via MD .

Validate with experimental Tg measurements .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., hydrolysis rates)?

Answer:

- Controlled variables : Isolate factors like humidity, solvent polarity, and trace catalysts using a DoE (Design of Experiments) approach .

- Analytical consistency : Standardize hydrolysis assays (e.g., pH-stat titration) across labs .

- Cross-validation : Compare results with structurally analogous compounds (e.g., trifluoropropyl-substituted cyclotrisiloxanes) .

Case Study :

Discrepancies in hydrolysis rates may arise from:

Q. How can researchers assess environmental persistence and degradation pathways of this compound?

Answer:

- Hydrolysis studies : Monitor siloxane cleavage in aqueous buffers (pH 4–10) via GC-MS .

- Photodegradation : Expose to UV light (254 nm) and track volatile byproducts (e.g., CO₂, SiO₂) .

- Ecotoxicity screening : Use Daphnia magna or algal assays to evaluate bioaccumulation potential .

Q. Degradation Data :

| Condition | Half-life | Byproducts | Source |

|---|---|---|---|

| pH 7, 25°C | 72 h | Silanols, methanol | |

| UV exposure | 24 h | SiO₂, CO₂ |

Q. What advanced spectroscopic techniques elucidate structural dynamics in siloxane ring systems?

Answer:

Q. Key Findings :

Q. How do substituents (vinyl vs. methyl) influence polymerization kinetics and network topology?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.